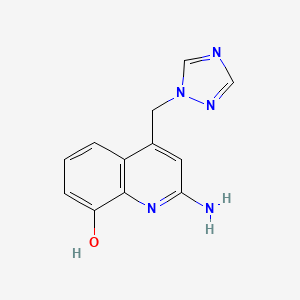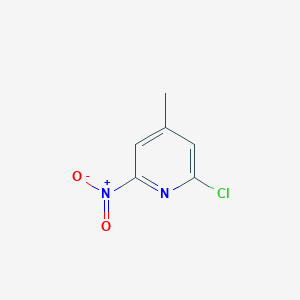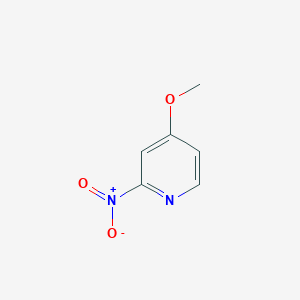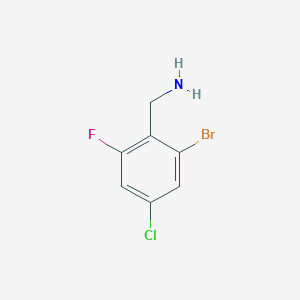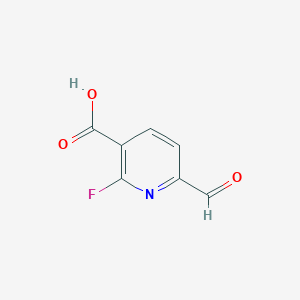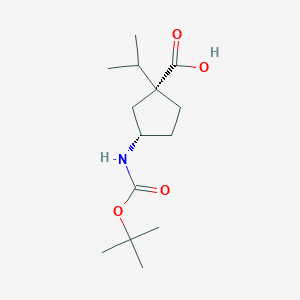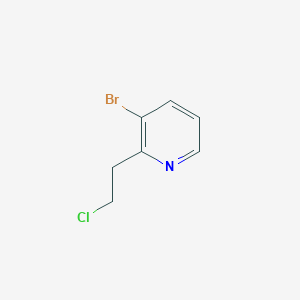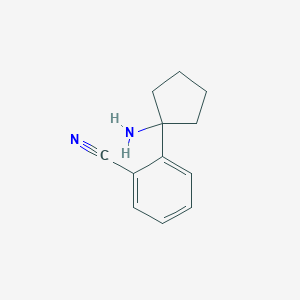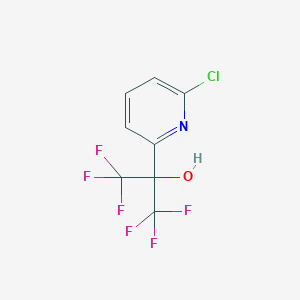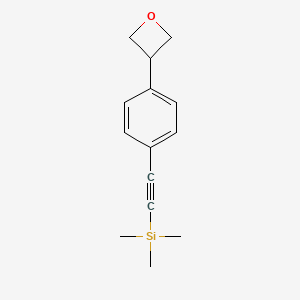
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with an oxetane ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The ethynyl group can be introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne . Finally, the trimethylsilyl group is introduced through silylation reactions using reagents such as trimethylsilyl chloride .
Industrial Production Methods
Industrial production of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paternò–Büchi reaction and Sonogashira coupling to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxetane ring.
Substitution: Formation of various functionalized phenyl derivatives.
Scientific Research Applications
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The oxetane ring can participate in ring-opening reactions, while the ethynyl group can undergo addition reactions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Lacks the oxetane and ethynyl groups, making it less versatile in chemical reactions.
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)germane: Similar structure but with a germanium atom instead of silicon, which can alter its reactivity and applications.
Uniqueness
Trimethyl((4-(oxetan-3-yl)phenyl)ethynyl)silane is unique due to the combination of the oxetane ring, ethynyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C14H18OSi |
|---|---|
Molecular Weight |
230.38 g/mol |
IUPAC Name |
trimethyl-[2-[4-(oxetan-3-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)9-8-12-4-6-13(7-5-12)14-10-15-11-14/h4-7,14H,10-11H2,1-3H3 |
InChI Key |
XGQUEAGVVRLUHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)

